molecular formula C12H11ClF2N2S B6473529 4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole CAS No. 2640885-93-2

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole

Cat. No.: B6473529
CAS No.: 2640885-93-2
M. Wt: 288.74 g/mol
InChI Key: MLZFPZVQGRSVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole core substituted with a chloro group and a difluoropiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-1,3-benzothiazole with 4,4-difluoropiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the benzothiazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzothiazoles with various functional groups.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of dechlorinated benzothiazoles or modified benzothiazole rings.

Scientific Research Applications

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with the function of bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(4,4-difluoropiperidin-1-yl)pyrimidine
  • 4-(4,4-difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
  • 2-(4,4-difluoropiperidin-1-yl)pyrimidine

Uniqueness

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the difluoropiperidinyl moiety on the benzothiazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2S/c13-8-2-1-3-9-10(8)16-11(18-9)17-6-4-12(14,15)5-7-17/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFPZVQGRSVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.